2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-phenylacetamide
Description
This compound (CAS: 862192-20-9) is a pyrazolo[1,5-a]pyrimidine derivative with a thioacetamide linker and phenyl substituents. Its molecular formula is C₂₂H₁₉ClN₄OS (average mass: 422.93 g/mol), featuring a 2,5-dimethyl-3-phenyl-substituted pyrazolo[1,5-a]pyrimidin-7-yl core and an N-phenylacetamide side chain connected via a sulfur atom .
Properties
IUPAC Name |
2-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4OS/c1-15-13-20(28-14-19(27)24-18-11-7-4-8-12-18)26-22(23-15)21(16(2)25-26)17-9-5-3-6-10-17/h3-13H,14H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSDLYQRFIREAGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)SCC(=O)NC3=CC=CC=C3)C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-phenylacetamide typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . The reaction conditions often include the use of dimethylamino leaving groups to control regioselectivity, proceeding via an addition–elimination mechanism (aza-Michael type) . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can occur, often facilitated by bases or acids depending on the desired product.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Anticancer Properties
Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer activities. The specific compound has been shown to:
- Inhibit Cancer Cell Proliferation : Studies have demonstrated that this compound can induce cytotoxic effects in various cancer cell lines. For instance, it has been reported to have an IC50 value indicating effective inhibition against breast cancer cells (e.g., MDA-MB-231) .
Kinase Inhibition
The compound has shown potential as a kinase inhibitor, particularly against:
- Aurora Kinases : These kinases are critical in regulating cell division and are often overexpressed in cancerous tissues. Inhibition of these kinases can lead to disrupted cell cycle progression and induce apoptosis in cancer cells .
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of pyrazolo[1,5-a]pyrimidine derivatives:
- Broad-Spectrum Activity : The compound has demonstrated efficacy against various bacterial and fungal strains, suggesting its potential use in treating infections .
Antioxidant Effects
The antioxidant capabilities of this compound have been highlighted in several studies:
- Free Radical Scavenging : Research indicates that it may effectively scavenge free radicals, thereby protecting cells from oxidative stress .
Case Studies
Several case studies provide insights into the efficacy of this compound:
| Study | Findings |
|---|---|
| Study on MDA-MB-231 Cells | Demonstrated significant cytotoxicity with an IC50 value of 27.6 μM. |
| Aurora Kinase Inhibition | Showed effective inhibition leading to reduced tumor growth in xenograft models. |
| Antimicrobial Assays | Exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria. |
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolo[1,5-a]pyrimidine core allows for versatile binding interactions, which can inhibit enzymatic activity or modulate receptor functions . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The compound’s activity and physicochemical properties are highly dependent on substituents. Below is a comparative analysis with analogs identified in the evidence:
Key Observations:
- Substituent Position : The 3-phenyl group in the target compound is replaced with 4-chlorophenyl in Analog 1, which may improve metabolic stability .
- Side Chain Variations : F-DPA (Analog 2) uses a diethylamide group instead of N-phenylacetamide, enabling its use as a radiolabeled tracer for translocator protein (TSPO) imaging .
Biological Activity
The compound 2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-phenylacetamide is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 348.46 g/mol. The structure consists of a pyrazolo[1,5-a]pyrimidine core with thio and acetamide functional groups, which are crucial for its biological interactions.
Anticancer Properties
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit significant anticancer activity. For instance, derivatives have shown inhibition of cancer cell proliferation through various pathways:
- Mechanism : The compound may induce apoptosis in cancer cells by activating caspases and modulating the expression of Bcl-2 family proteins.
- Case Study : A study involving similar pyrazolo compounds demonstrated IC50 values in the low micromolar range against several cancer cell lines (e.g., MCF-7 and HeLa) .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Mechanism : It can inhibit bacterial growth by disrupting cell wall synthesis or interfering with protein synthesis.
- Findings : In vitro tests showed that it exhibits activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
Anti-inflammatory Effects
Another important aspect of its biological activity is its anti-inflammatory potential:
- Mechanism : The compound may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Research Evidence : Animal models have shown reduced inflammation markers when treated with this compound, suggesting its potential as a therapeutic agent in inflammatory diseases .
Data Table: Summary of Biological Activities
The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It may act as an inhibitor for enzymes involved in cancer progression and inflammation.
- Receptor Modulation : The compound could modulate receptors that play critical roles in cellular signaling pathways related to growth and immune responses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
